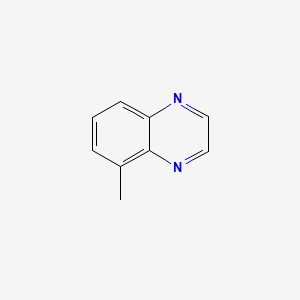

5-Methylquinoxaline

Description

Properties

IUPAC Name |

5-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLOYHZZZCWHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047090 | |

| Record name | 5-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to light yellow liquid with a burnt, roasted, nutty, coffee odour | |

| Record name | 5-Methylquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Methylquinoxaline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

freely soluble in water, organic solvents, oils, very soluble (in ethanol) | |

| Record name | 5-Methylquinoxaline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.102-1.128 | |

| Record name | 5-Methylquinoxaline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13708-12-8 | |

| Record name | 5-Methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13708-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0AD7T152G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 - 21 °C | |

| Record name | 5-Methylquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylquinoxaline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-methylquinoxaline. The information is compiled to serve as a technical resource for professionals in research, development, and academia.

Introduction

This compound is an aromatic heterocyclic organic compound belonging to the quinoxaline (B1680401) class.[1][2] Quinoxalines are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring.[1][2] this compound, specifically, is a derivative where a methyl group is substituted at the C-5 position of the quinoxaline skeleton.[3][4] It is recognized for its distinct nutty, roasted, and coffee-like aroma and is found naturally in roasted almonds and coffee.[3] Beyond its role as a flavor and fragrance agent, it serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs).[5][6] Recent studies have also highlighted its potential biological activities, including the induction of Uncoupling Protein 1 (UCP1), suggesting applications in metabolic research.[7]

Chemical Structure and Identifiers

The structural identity of this compound is defined by several key identifiers, which are crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 13708-12-8 | [4][8] |

| Molecular Formula | C₉H₈N₂ | [3][7] |

| Molecular Weight | 144.17 g/mol | [3][7] |

| Canonical SMILES | CC1=C2C(=CC=C1)N=CC=N2 | [4] |

| InChI | InChI=1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3 | [4][7] |

| InChIKey | CQLOYHZZZCWHSG-UHFFFAOYSA-N | [4][7] |

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in various solvents and reaction conditions, which is vital for its application in synthesis and formulation.

| Property | Value | Source |

| Appearance | Amber liquid or light yellow to orange powder/lump.[3] | [3] |

| Melting Point | 20 - 21 °C | [4][7] |

| Boiling Point | 120 °C at 15 mmHg | [7][9] |

| Density | 1.125 g/mL at 25 °C | [7][9] |

| Refractive Index (n20/D) | 1.616 - 1.624 | [4][7] |

| logP | 2.04 | [4][10] |

| Solubility | Freely soluble in water, organic solvents, and oils.[4][6] | [4][6] |

| Flash Point | > 110 °C (> 230 °F) | [11] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound. Key spectral data are available from various public and commercial databases.

| Spectroscopy Type | Data Highlights | Source |

| ¹H NMR | Spectra available from suppliers and databases like NMRShiftDB. | [4][12] |

| ¹³C NMR | Spectral data are available for structural confirmation. | [3][12] |

| Mass Spectrometry (GC-MS) | m/z top peak: 144; 2nd highest: 90; 3rd highest: 143. | [4][13] |

| Infrared (IR) Spectroscopy | FTIR spectra are available from sources like SpectraBase and NIST. | [4][14] |

| Raman Spectroscopy | FT-Raman spectra have been recorded and are available. | [4] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of a reduced precursor, 5-methyl-1,2,3,4-tetrahydroquinoxaline (B7972785).[15]

Objective: To synthesize this compound via oxidation.

Materials:

-

5-Methyl-1,2,3,4-tetrahydroquinoxaline (starting material)

-

Vanadium(V) oxide (V₂O₅) (oxidizing agent)

-

Toluene (B28343) (solvent)

-

Ethyl acetate (B1210297) (EtOAc) (for extraction)

-

Deionized water

Procedure:

-

A mixture of 5-methyl-1,2,3,4-tetrahydroquinoxaline (0.66 mmol), V₂O₅ (1.60 mmol), and silica gel (500 mg) is prepared in toluene (5 mL).[15]

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3][15]

-

Upon completion, the mixture is cooled to room temperature.[3]

-

The reaction is quenched with deionized water.[3]

-

The product is isolated by filtering the mixture and extracting the filtrate with ethyl acetate.[3]

-

The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the mobile phase, to yield this compound as a yellow liquid.[3][15]

-

Product identity is confirmed by comparing its ¹H NMR and ¹³C NMR spectra with literature values.[3]

Applications and Biological Relevance

This compound is a compound with diverse applications, ranging from consumer products to high-tech materials and pharmaceutical research.

-

Flavor and Fragrance: It is used as a flavoring agent in food products to impart nutty, roasted, and coffee-like notes.[1][3] It has been identified in foods like roasted almonds and coffee.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and raised no safety concerns at current intake levels when used as a flavoring agent.[4]

-

Synthetic Intermediate: The compound is a valuable building block in organic synthesis. It has been utilized as a precursor for:

-

Pharmaceuticals: Including potential anti-cancer, anti-inflammatory, and anti-bacterial agents.[5] Quinoxaline derivatives are known to exhibit a wide range of biological activities.[15][16]

-

Agrochemicals: It serves as a starting material for insecticides and herbicides.[5]

-

Material Science: It is used in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs).[6]

-

-

Biological Activity: A recent study identified this compound as a novel compound that induces Uncoupling Protein 1 (UCP1).[7] This suggests a potential role in studying metabolic pathways and developing treatments for obesity.[7]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][17] Standard laboratory safety precautions should be followed, including:

-

Handling in a well-ventilated area or outdoors.[17]

-

Wearing protective gloves, clothing, and eye/face protection.[17]

-

Avoiding breathing dust, fumes, gas, mist, vapors, or spray.[17]

-

It is incompatible with strong oxidizing agents, strong acids, and strong bases.[17]

-

Store in a class 10 combustible liquids area.[9]

Conclusion

This compound is a multifaceted compound with significant relevance in both industrial and academic settings. Its well-defined chemical structure and properties make it a reliable component in flavor chemistry and a versatile building block in the synthesis of complex molecules. For researchers and drug development professionals, its scaffold presents a promising starting point for discovering novel bioactive compounds, particularly in the areas of metabolic disease and anti-infective or anti-cancer therapies. Continued research into its synthetic routes and biological mechanisms will further unlock its potential.

References

- 1. Showing Compound this compound (FDB011188) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033178) [hmdb.ca]

- 3. This compound | 13708-12-8 [chemicalbook.com]

- 4. This compound | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scent.vn [scent.vn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Quinoxaline, 5-methyl- [webbook.nist.gov]

- 9. 5-甲基喹喔啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. 5-methyl quinoxaline, 13708-12-8 [thegoodscentscompany.com]

- 12. This compound(13708-12-8) 1H NMR [m.chemicalbook.com]

- 13. Quinoxaline, 5-methyl- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

5-Methylquinoxaline (CAS: 13708-12-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylquinoxaline, with the CAS registry number 13708-12-8, is a heterocyclic aromatic organic compound belonging to the quinoxaline (B1680401) family.[1] This class of compounds is characterized by a fused bicyclic structure composed of a benzene (B151609) ring and a pyrazine (B50134) ring.[2] The presence of a methyl group at the 5th position influences its chemical properties and reactivity.[1] this compound serves as a versatile building block and intermediate in a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials.[3][4] It is also recognized as a key volatile aroma compound found in roasted almonds and coffee.[5] This technical guide provides an in-depth overview of its chemical properties, synthesis, spectral data, and applications.

Chemical and Physical Properties

This compound is typically a pale yellow to light brown liquid or solid with a nutty, roasted, and coffee-like odor.[5][6][7] It is freely soluble in organic solvents and water.[8][9] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂ | [10] |

| Molecular Weight | 144.17 g/mol | |

| CAS Registry Number | 13708-12-8 | [10] |

| Appearance | Amber to amber brown liquid to solid | [11] |

| Melting Point | 20-21 °C | [8][10][12] |

| Boiling Point | 244.8 °C at 760 mmHg; 120 °C at 15 mmHg | [6][12] |

| Density | 1.125 - 1.141 g/mL at 25 °C | [6][12] |

| Refractive Index (n20/D) | 1.616 - 1.624 | [8][11][12] |

| logP (o/w) | 2.04 | [8][13] |

| Flash Point | >110 °C (>230 °F) | [6][11] |

| Solubility | Freely soluble in water and organic solvents | [8][9] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data Summary for this compound

| Technique | Data Highlights | Reference(s) |

| ¹H NMR (in CDCl₃) | Spectral data available. | [14][15] |

| ¹³C NMR | Spectral data available. | [8][16][17] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (m/z): 144. | [8][18] |

| Infrared (IR) Spectroscopy | FT-IR (Neat) spectra available. | [8][19] |

| Raman Spectroscopy | FT-Raman spectra available. | [8] |

Synthesis and Experimental Protocols

The synthesis of quinoxaline derivatives, including this compound, can be achieved through several routes. A common and established method involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[20][21] A specific synthesis for this compound involves the dehydrogenation of its tetrahydro precursor.

Experimental Protocol: Synthesis of this compound from 5-Methyl-1,2,3,4-tetrahydroquinoxaline[15]

This protocol describes the oxidation of 5-methyl-1,2,3,4-tetrahydroquinoxaline (B7972785) to yield this compound.

Materials:

-

5-Methyl-1,2,3,4-tetrahydroquinoxaline (98 mg, 0.66 mmol)

-

Vanadium(V) oxide (V₂O₅) (300 mg, 1.60 mmol)

-

Silica (B1680970) gel (500 mg)

-

Toluene (B28343) (5 mL)

Procedure:

-

Combine 5-methyl-1,2,3,4-tetrahydroquinoxaline, V₂O₅, silica gel, and toluene in a suitable reaction vessel.

-

Stir the mixture at the appropriate temperature (details not specified in the cited source, but reflux is common for such oxidations).

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves filtering the solid catalyst and silica gel.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified, for example, by column chromatography, to yield this compound as a yellow liquid.

Yield: 65% (62 mg)[14]

Caption: Synthesis workflow for this compound via oxidation.

Applications in Research and Development

This compound is a valuable scaffold and intermediate in various scientific and industrial fields due to its versatile chemical nature.

Pharmaceutical Development

The quinoxaline core is a prominent feature in many biologically active compounds. This compound serves as a key building block for synthesizing novel therapeutic agents.[3] Research has highlighted its potential in developing:

-

Antimicrobial and Anticancer Agents: The quinoxaline structure is a known pharmacophore for antimicrobial and antitumor drugs.[1][3]

-

Neurological Disorder Therapeutics: It is utilized in the synthesis of pharmaceuticals targeting neurological conditions.[3]

-

Ion-Channel Modulators: The compound acts as a precursor for ion-channel modulators, which are crucial in neurochemical research.[9]

Agrochemicals

In the agrochemical industry, this compound is a starting material for various pesticides and herbicides.[4] Its derivatives have been investigated for their efficacy in crop protection.

Material Science

The electronic properties of this compound make it suitable for applications in advanced materials.[3]

-

Organic Electronics: It is explored in the development of organic semiconductors for use in flexible electronic devices.[3]

-

Fluorescent Probes: The compound is used in the creation of fluorescent probes for biological imaging, enabling the visualization of cellular processes.[3]

-

OLEDs: It serves as a building block for emissive materials used in Organic Light-Emitting Diodes (OLEDs).[9]

Flavor and Fragrance Industry

With its characteristic roasted and nutty aroma, this compound is used as a flavoring agent in the food industry, particularly for coffee and nut flavors.[5][11]

Caption: Key application areas of this compound.

Biological Activity

While primarily used as a synthetic intermediate, the quinoxaline moiety itself is associated with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiallergic properties.[21] Derivatives of quinoxaline are known to inhibit the growth of Gram-positive bacteria and show activity against various tumors.[20] The specific biological activity profile of this compound itself, beyond its role as a building block, is an area of ongoing research interest.[1]

Safety and Handling

This compound is classified as an irritant.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][12]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It should be sealed in a dry environment at room temperature.[5][6]

Conclusion

This compound is a compound of significant interest due to its versatile applications across multiple high-technology sectors. Its utility as a foundational element in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and material science underscores its importance. The well-characterized physicochemical properties and established synthetic routes provide a solid basis for its use in research and development. As the demand for novel therapeutic agents and advanced materials continues to grow, the role of versatile intermediates like this compound is set to expand, paving the way for new discoveries and innovations.

References

- 1. CAS 13708-12-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Showing Compound this compound (FDB011188) - FooDB [foodb.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 13708-12-8 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scent.vn [scent.vn]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. 5-methyl quinoxaline, 13708-12-8 [thegoodscentscompany.com]

- 12. This compound 98 13708-12-8 [sigmaaldrich.com]

- 13. 5 and 6-methyl quinoxaline, 13708-12-8 [thegoodscentscompany.com]

- 14. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. hmdb.ca [hmdb.ca]

- 17. 2-Methylquinoxaline(7251-61-8) 13C NMR spectrum [chemicalbook.com]

- 18. Quinoxaline, 5-methyl- [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. arabjchem.org [arabjchem.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 5-Methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylquinoxaline (CAS No: 13708-12-8) is a heterocyclic aromatic compound with a molecular formula of C₉H₈N₂.[1][2] As a derivative of quinoxaline (B1680401), it serves as a significant structural motif in the development of pharmaceuticals, agrochemicals, and functional materials.[3][4] Its presence has been noted in food products such as coffee, where it contributes to the roasted and nutty flavor profile.[2][3][5][6] This guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a workflow for its synthesis and characterization. All quantitative data is presented in structured tables for ease of reference.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈N₂

-

Molecular Weight: 144.17 g/mol [7]

-

CAS Number: 13708-12-8[1]

-

Canonical SMILES: Cc1cccc2nccnc12

-

InChI Key: CQLOYHZZZCWHSG-UHFFFAOYSA-N[8]

Tabulated Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | References |

| Physical State | Liquid | [3] |

| Appearance | Pale yellow to light brown liquid | [4] |

| Odor | Roasted, nutty, coffee-like | [3][5] |

| Property | Value | References |

| Melting Point | 20-21 °C | [9] |

| Boiling Point | 120 °C at 15 mmHg | |

| Density | 1.125 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.62 | [10] |

| Flash Point | > 110 °C (> 230 °F) | [10] |

| Vapor Pressure | 0.0465 mmHg at 25 °C | [9] |

| Property | Value | References |

| Solubility | Soluble in organic solvents. | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.93820 | [9] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound.

Synthesis of this compound

A representative synthesis involves the oxidation of 5-methyl-1,2,3,4-tetrahydroquinoxaline (B7972785).[3]

Procedure:

-

To a solution of 5-methyl-1,2,3,4-tetrahydroquinoxaline (0.66 mmol) in toluene (B28343) (5 mL), add vanadium(V) oxide (1.60 mmol) and silica (B1680970) gel (500 mg).[3]

-

The reaction mixture is then processed to yield this compound as a yellow liquid.[3]

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[11][12][13][14]

Procedure:

-

A small amount of the solid compound is introduced into a capillary tube, which is sealed at one end.[11][13]

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block).[12]

-

The sample is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[12][14] For a pure compound, this range is typically narrow.[12]

Determination of Boiling Point

The boiling point of a liquid can be determined by a micro boiling point method using a Thiele tube or a similar apparatus.[15][16][17][18]

Procedure:

-

A small amount of the liquid is placed in a small test tube.[15]

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end below the liquid surface.[15]

-

The apparatus is heated, and as the liquid boils, a stream of bubbles will emerge from the capillary tube.[17]

-

The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[17]

Determination of Solubility

The solubility of an organic compound in various solvents can be determined through a series of qualitative tests.[19][20][21][22]

Procedure:

-

A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[22]

-

A small volume of the solvent (e.g., 0.75 mL of water) is added in portions, with vigorous shaking after each addition.[22]

-

The compound is classified as soluble if it dissolves completely.[19]

-

If the compound is insoluble in water, its solubility in acidic and basic solutions (e.g., 5% HCl and 5% NaOH) is tested to classify it as acidic, basic, or neutral.[20]

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[23][24][25][26][27]

Procedure:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).[24]

-

The solution is placed in an NMR tube.

-

The NMR spectrum is acquired using an NMR spectrometer.[25] The resulting spectrum shows signals corresponding to different types of protons in the molecule.[23][27]

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[28][29][30][31][32] For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is commonly used.[28][30][32]

Procedure:

-

A drop of the liquid sample is placed directly on the ATR crystal.[28][30]

-

Pressure is applied to ensure good contact between the sample and the crystal.[30]

-

The FT-IR spectrum is recorded.[28]

GC-MS is a powerful technique for separating and identifying volatile organic compounds.[33][34][35][36][37]

Procedure:

-

A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and polarity.[37]

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.[35]

-

The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.[36]

Workflow and Pathway Diagrams

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow

Applications and Relevance

This compound is a versatile compound with applications in various fields. It is a known flavoring agent, contributing to the sensory profile of roasted foods.[1] In the pharmaceutical industry, the quinoxaline scaffold is of significant interest due to its presence in various biologically active compounds, including anticancer, anti-inflammatory, and antibacterial agents.[7] Furthermore, this compound serves as a building block in the synthesis of more complex molecules, such as dyes and other functional materials. A thorough understanding of its physical properties is crucial for its application in these areas, from optimizing reaction conditions to ensuring the quality and purity of the final products.

References

- 1. This compound | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033178) [hmdb.ca]

- 3. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 13708-12-8: this compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Showing Compound this compound (FDB011188) - FooDB [foodb.ca]

- 7. nbinno.com [nbinno.com]

- 8. Quinoxaline, 5-methyl- [webbook.nist.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. 5-methyl quinoxaline, 13708-12-8 [thegoodscentscompany.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. byjus.com [byjus.com]

- 14. pennwest.edu [pennwest.edu]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. chemconnections.org [chemconnections.org]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. m.youtube.com [m.youtube.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. books.rsc.org [books.rsc.org]

- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 27. scribd.com [scribd.com]

- 28. drawellanalytical.com [drawellanalytical.com]

- 29. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 30. drawellanalytical.com [drawellanalytical.com]

- 31. researchgate.net [researchgate.net]

- 32. jascoinc.com [jascoinc.com]

- 33. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 35. dem.ri.gov [dem.ri.gov]

- 36. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 37. academic.oup.com [academic.oup.com]

Synthesis of 5-Methylquinoxaline from 2,3-Diaminotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-methylquinoxaline from 2,3-diaminotoluene (B30700). Quinoxaline (B1680401) derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding their synthesis is crucial for further development in these fields. This document outlines the core chemical transformation, presents various experimental methodologies, and summarizes key quantitative data.

Core Synthesis Pathway

The fundamental approach for synthesizing this compound involves the condensation reaction between an ortho-diamine, specifically 2,3-diaminotoluene, and a 1,2-dicarbonyl compound, which in this case is glyoxal (B1671930). This reaction forms the pyrazine (B50134) ring of the quinoxaline system.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

While a definitive, universally optimized protocol is not singularly defined in the literature, several effective methods for the synthesis of quinoxalines are well-established. These can be adapted for the specific synthesis of this compound. The choice of method may depend on available equipment, desired reaction time, and scale.

Conventional Heating (Reflux Method)

This classical approach involves heating the reactants in a suitable solvent under reflux. The reaction progress is typically monitored by thin-layer chromatography (TLC).

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminotoluene in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Reagent Addition: To this solution, add an equimolar amount of aqueous glyoxal (typically 40% solution) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and maintain for a period ranging from 2 to 12 hours.

-

Monitoring: Monitor the reaction's completion by TLC.

-

Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Microwave-Assisted Synthesis

A more modern and often more efficient approach utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction times.[1][2]

General Experimental Protocol:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2,3-diaminotoluene and an equimolar amount of aqueous glyoxal. In some procedures, a solvent may be used, while others are performed under solvent-free conditions.

-

Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration, typically ranging from 1 to 10 minutes.[2]

-

Work-up and Purification: After cooling, the product is isolated and purified using similar methods as described for the conventional heating protocol.

Data Presentation

The following tables summarize the key physical, chemical, and spectroscopic data for the starting material and the final product.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,3-Diaminotoluene | C₇H₁₀N₂ | 122.17 | - | 59-65 |

| Glyoxal | C₂H₂O₂ | 58.04 | - | 15 |

| This compound | C₉H₈N₂ | 144.17 | Yellowish powder or liquid | 20-21 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.80 (d, J=1.8 Hz, 1H), 8.75 (d, J=1.8 Hz, 1H), 8.04 (d, J=8.4 Hz, 1H), 7.69 (dd, J=8.4, 7.2 Hz, 1H), 7.58 (d, J=7.2 Hz, 1H), 2.82 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 146.5, 145.2, 141.8, 139.8, 130.3, 129.5, 129.2, 128.9, 21.8 |

| Mass Spectrum (m/z) | 144 (M+), 117, 90, 63 |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 2,3-diaminotoluene and glyoxal is a robust and well-documented transformation in principle, falling under the general class of quinoxaline syntheses. Both conventional heating and microwave-assisted methods can be employed, with the latter offering significant advantages in terms of reaction time. The choice of methodology will be guided by the specific requirements of the research or development setting. This guide provides the foundational knowledge for undertaking this synthesis, and researchers are encouraged to consult the primary literature for further specific examples and optimization studies.

References

Spectroscopic Analysis of 5-Methylquinoxaline: A Technical Guide

Introduction

5-Methylquinoxaline (C9H8N2) is a bicyclic heteroaromatic compound, structurally characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring, with a methyl group substitution at the C-5 position.[1][2] This compound is found in certain natural products, such as Coffea arabica, and is utilized as a flavoring agent in the food industry.[1][2] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its unique structure.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results | |||

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | |

Note: Specific, peer-reviewed chemical shift and coupling constant values were not available in the aggregated search results. The tables are provided as a template. Data is available on platforms like SpectraBase and ChemicalBook and can be sourced from suppliers like Sigma-Aldrich.[1][3][4]

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of quinoxaline (B1680401) derivatives is as follows:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[3][5] Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[5]

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a 400 MHz instrument.[5]

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[6]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.

Data Presentation

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch[7][8][9] |

| 3000-2850 | Strong | Alkyl C-H stretch (from methyl group)[10] |

| 1600-1475 | Medium-Weak | Aromatic C=C ring stretching[7][8][9][10] |

| ~1580 | Strong | C=N stretching of the pyrazine ring[11] |

| 900-675 | Strong | Aromatic C-H out-of-plane bending[7] |

Note: These are characteristic ranges for the functional groups present in this compound. Specific peak values can be obtained from databases like PubChem and SpectraBase, which list spectra from sources such as Bio-Rad Laboratories and TCI Chemicals.[1][12]

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of this compound, which is a liquid at room temperature, can be obtained using the following methods:[1]

-

Sample Preparation (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond).[1] This technique requires minimal sample preparation.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Data Presentation

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 144 | High | Molecular Ion [M]⁺•[1][13] |

| 143 | Moderate | [M-H]⁺[1] |

| 117 | Moderate | [M-HCN]⁺• |

| 90 | High | [M-HCN-HCN]⁺• or [C₇H₆]⁺•[1] |

Note: The fragmentation pattern is characteristic of quinoxaline derivatives, often involving the loss of HCN from the pyrazine ring.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) coupled with Gas Chromatography (GC) is a common method for the analysis of volatile small molecules like this compound.

-

Sample Introduction (GC-MS): The sample is injected into a gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated this compound then enters the mass spectrometer.

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion [M]⁺•.[14] This high energy also causes the molecular ion to fragment.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

References

- 1. This compound | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB011188) - FooDB [foodb.ca]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(13708-12-8) 1H NMR spectrum [chemicalbook.com]

- 5. ecommons.udayton.edu [ecommons.udayton.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. eng.uc.edu [eng.uc.edu]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Quinoxaline, 5-methyl- [webbook.nist.gov]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401), a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, represents a cornerstone in the field of medicinal chemistry. Since its discovery in the late 19th century, the quinoxaline scaffold has proven to be a remarkably versatile template for the design and synthesis of a vast array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. This technical guide provides a comprehensive overview of the discovery and historical development of quinoxaline compounds, detailing the initial synthesis, key milestones in their chemical and therapeutic exploration, and the experimental foundations upon which this important class of molecules is built.

The Dawn of Quinoxaline Chemistry: Discovery and Early Synthesis

The journey of quinoxaline chemistry began in 1884, when German chemists Wilhelm Körner and Oscar Hinsberg independently reported the first synthesis of a quinoxaline derivative.[1][2][3] This seminal work established the fundamental reaction for constructing the quinoxaline core: the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1][2][3] This straightforward and efficient method, now widely known as the Hinsberg-Körner condensation, remains a fundamental and widely utilized strategy for the synthesis of the quinoxaline scaffold.[1][2]

For several decades following its discovery, research into quinoxaline chemistry primarily focused on refining this condensation reaction and exploring the fundamental reactivity of the quinoxaline core. The initial syntheses were qualitative in nature, with the primary focus being the successful creation and isolation of these novel heterocyclic compounds.

The Mid-20th Century: A Paradigm Shift with the Discovery of Biological Activity

A significant turning point in the history of quinoxaline chemistry occurred in the mid-20th century with the discovery of naturally occurring compounds containing the quinoxaline moiety that exhibited potent biological activity.[2] The isolation of antibiotics such as echinomycin (B1671085) and levomycin from bacteria demonstrated significant antimicrobial properties, sparking a surge of interest in the therapeutic potential of synthetic quinoxaline derivatives.[2][4] This discovery shifted the focus of quinoxaline research from purely synthetic exploration to the systematic investigation of their pharmacological activities.

Modern Era: Diversification of Synthesis and Therapeutic Applications

The latter half of the 20th century and the dawn of the 21st century have witnessed an explosion in the development of novel synthetic methodologies for quinoxaline derivatives. While the classical Hinsberg-Körner condensation remains relevant, numerous modern techniques have been developed to improve yields, simplify procedures, and promote more environmentally friendly reaction conditions. These include metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions.[5][6]

Concurrently, the range of known biological activities of quinoxaline derivatives has expanded dramatically. They are now recognized as a privileged scaffold in drug discovery, with numerous compounds having entered clinical trials for a variety of diseases, particularly cancer.[6][7]

Experimental Protocols: From Historical Foundations to Modern Innovations

The Classical Hinsberg-Körner Quinoxaline Synthesis

The foundational method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2]

General Experimental Protocol:

-

Dissolution: An aromatic o-phenylenediamine (1 equivalent) is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.

-

Addition: A 1,2-dicarbonyl compound (1 equivalent) is added to the solution.

-

Reaction: The reaction mixture is stirred, often with gentle heating, for a period ranging from a few minutes to several hours.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is then collected by filtration, washed, and may be further purified by recrystallization.

Modern Synthetic Methodologies

Modern approaches to quinoxaline synthesis offer improved efficiency, milder reaction conditions, and greater functional group tolerance. The following table summarizes a selection of these methods with their key experimental parameters.

| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Traditional Condensation | o-phenylenediamine, 1,2-dicarbonyl | - | Glycerol/Water | 90 | 4-6 min | 85-91 | [5][6] |

| Iodine-Catalyzed Oxidative Cyclization | o-phenylenediamine, hydroxyl ketone | I₂ | DMSO | Room Temp. | 12 h | 80-90 | [5][6] |

| Copper-Catalyzed Cyclocondensation | o-phenylenediamine, aromatic alkyne | Cu(OAc)₂ | Toluene | 70 | 8 h | 86 | [5][6] |

| Zinc Triflate Catalyzed Condensation | o-phenylenediamine, α-diketone | Zn(OTf)₂ | Acetonitrile | Room Temp. | - | up to 90 | [6] |

| Solid Acid Catalyst | o-phenylenediamine, benzil | TiO₂-Pr-SO₃H | Ethanol or solvent-free | Room Temp. | 10 min | 95 | [5][6] |

| Fluorinated Alcohol Catalyzed Condensation | o-phenylenediamine, benzil | Hexafluoroisopropanol (HFIP) | - | Room Temp. | 1 h | 95 | [6] |

Quantitative Data: Physicochemical and Biological Properties

The following tables present a summary of key quantitative data for selected quinoxaline compounds, highlighting their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected Quinoxaline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Reference |

| Quinoxaline | C₈H₆N₂ | 130.15 | 29-30 | Soluble in water | [8] |

| Echinomycin | C₅₁H₆₄N₁₂O₁₂S₂ | 1101.3 | - | Soluble in DMSO at 5 mg/mL | [9] |

| Erdafitinib | C₂₅H₃₀N₆O₂ | 446.55 | - | - | [6] |

Table 2: Anticancer Activity (IC₅₀ in µM) of Selected Quinoxaline Derivatives

| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |

| VIId | - | - | - | - | [10] |

| VIIIa | - | - | - | - | [10] |

| VIIIc | 2.5 | - | - | - | [11] |

| VIIIe | - | - | - | - | [10] |

| XVa | 4.4 | - | 5.3 | - | [10][11] |

| Echinomycin | - | - | - | - | [12] |

Note: Dashes indicate data not available in the cited sources.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many quinoxaline derivatives are attributed to their ability to modulate specific cellular signaling pathways. A prominent example is the naturally occurring quinoxaline antibiotic, Echinomycin.

Echinomycin and the HIF-1 Signaling Pathway

Echinomycin is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia).[9][13] Under hypoxic conditions, often found in solid tumors, HIF-1 promotes the expression of genes involved in angiogenesis, cell proliferation, and metabolism, thereby contributing to tumor growth and metastasis.[13] Echinomycin exerts its anticancer effects by intercalating into DNA and inhibiting the binding of the HIF-1α/HIF-1β heterodimer to the Hypoxia-Responsive Element (HRE) in the promoter region of its target genes.[9][13] This blockade of HIF-1 activity leads to the downregulation of key pro-survival and pro-angiogenic factors, ultimately inducing apoptosis in cancer cells.[14]

Some studies also suggest that echinomycin can influence other critical signaling pathways, including the Notch and AKT-mTOR pathways, further contributing to its anticancer effects.[14]

Conclusion

From their initial synthesis in the late 19th century to their current status as a privileged scaffold in modern drug discovery, quinoxaline compounds have had a rich and impactful history. The pioneering work of Körner and Hinsberg laid the foundation for over a century of chemical exploration, which was later invigorated by the discovery of their potent biological activities. Today, with a diverse array of synthetic methodologies at their disposal, researchers continue to unlock the vast therapeutic potential of the quinoxaline core. The ongoing investigation into their mechanisms of action, particularly their interactions with key signaling pathways, promises to deliver the next generation of innovative medicines for a wide range of human diseases.

References

- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mtieat.org [mtieat.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. An insight into medicinal chemistry of anticancer quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Echinomycin (#51434) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Echinomycin | Cell Signaling Technology [cellsignal.com]

- 14. Effects of the HIF1 Inhibitor, Echinomycin, on Growth and NOTCH Signalling in Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide to 5-Methylquinoxaline as a Volatile Aroma Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylquinoxaline is a heterocyclic aromatic compound that plays a significant role in the flavor profiles of a wide array of thermally processed foods. Characterized by its potent nutty, roasted, and cocoa-like aroma, this compound is a key product of the Maillard reaction. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, sensory characteristics, and natural occurrence. It includes a thorough examination of its formation pathways, detailed experimental protocols for its analysis in food matrices, and a summary of its synthesis. This document is intended to be a valuable resource for researchers in food science, flavor chemistry, and related fields, as well as for professionals in the food and fragrance industries.

Introduction

This compound (CAS No. 13708-12-8) is a substituted quinoxaline, a class of bicyclic heteroaromatic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring.[1] Its distinct aroma profile, described as nutty, toasted, roasted corn, and coffee-like, makes it an important contributor to the desirable flavors developed during the cooking and processing of many foods.[2] It has been identified as a key volatile aroma compound in roasted almonds and coffee. Understanding the formation, sensory properties, and analytical chemistry of this compound is crucial for controlling and optimizing flavor in food products and for its potential applications in the fragrance industry.

Chemical and Physical Properties

This compound is a pale yellow to orange liquid with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | |

| CAS Number | 13708-12-8 | [3] |

| Appearance | Pale yellow to orange liquid | [4] |

| Melting Point | 20-21 °C | |

| Boiling Point | 120 °C at 15 mmHg | |

| Flash Point | 107 °C (224.6 °F) | [4] |

| Density | 1.125 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.62 |

Sensory Properties and Occurrence

This compound is recognized for its significant contribution to the aroma of roasted and toasted foods. Its sensory profile is complex, with various descriptors depending on the concentration and food matrix.

Aroma Profile

The characteristic aroma of this compound is predominantly described as:

-

Nutty: Including hazelnut and peanut nuances.[2]

-

Roasted: With notes of roasted corn and coffee.[2]

-

Toasted [2]

-

Burnt

-

Cocoa-like [2]

Odor and Flavor Thresholds

Specific odor threshold values for this compound are not widely reported in the literature, with some sources indicating that this data is not available.[4] However, its taste has been described as nutty, roasted, peanut, and pyrazine-like with a yeasty corn chip nuance at a concentration of 2.00 ppm.[6]

Natural Occurrence and Typical Concentrations

This compound is a natural constituent of a variety of cooked and roasted foods. Its formation is intrinsically linked to the Maillard reaction, which occurs during the heating of foods containing reducing sugars and amino acids. It is commonly used in coffee and roast nut flavors at normal levels of 0.1-10 ppm.[2]

| Food Product | Typical Concentration/Presence | Reference(s) |

| Roasted Coffee | Detected, a key aroma compound. | [1] |

| Roasted Almonds | Identified as a key volatile aroma compound. | |

| Cocoa | Contributes to the characteristic aroma. | [2] |

While specific quantitative data for this compound in many foods is limited, studies on related pyrazines in roasted almonds provide some context. For instance, the concentration of 2,5-dimethylpyrazine (B89654) in roasted almonds can range from 11 to 67 ng/g, and 2-methylpyrazine (B48319) can be found at levels up to 27 ng/g, depending on the roasting conditions.[7]

Biochemical Formation Pathway

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions.[7][8][9] The key precursors are an o-phenylenediamine (B120857) derivative and a dicarbonyl compound.

The formation of this compound can be conceptualized through the following steps, as illustrated in the diagram below:

-

Formation of Precursors: The Maillard reaction and Strecker degradation of amino acids and sugars lead to the formation of α-dicarbonyl compounds, such as methylglyoxal (B44143), and o-phenylenediamine derivatives, such as 2,3-diaminotoluene.[9]

-

Condensation Reaction: 2,3-Diaminotoluene reacts with methylglyoxal through a condensation reaction.

-

Cyclization and Dehydration: The intermediate formed undergoes cyclization and subsequent dehydration to form the stable aromatic this compound ring system.

References

- 1. agritrop.cirad.fr [agritrop.cirad.fr]

- 2. 5-methyl quinoxaline, 13708-12-8 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 4. researchgate.net [researchgate.net]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. ijrpr.com [ijrpr.com]

- 9. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Subtle Signature of Roasting: A Technical Guide to 5-Methylquinoxaline in Food

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the natural occurrence, formation, and analysis of 5-methylquinoxaline in food products.

This whitepaper delves into the presence of this compound, a volatile aromatic compound, across a range of thermally processed foods. It provides a consolidated overview of its formation pathways, detailed experimental protocols for its detection and quantification, and a summary of available quantitative data.

Introduction

This compound is a heterocyclic aromatic compound that contributes to the characteristic nutty, roasted, and coffee-like aromas of many cooked foods.[1][2] Its presence is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[3][4] While it enhances the sensory profile of foods, its association with the broader class of quinoxalines and other heterocyclic aromatic amines (HAAs) necessitates a thorough understanding of its occurrence and formation in the human diet. This guide aims to provide a detailed technical resource for professionals engaged in food science, analytical chemistry, and toxicology.

Natural Occurrence in Food Products

This compound has been identified as a volatile component in a variety of food products that undergo thermal processing. The primary food categories where its presence has been noted are roasted products and cooked meats.

Roasted Products:

-

Coffee: this compound is a recognized aroma compound in roasted coffee beans, contributing to the characteristic roasted and nutty notes.[5][6] Its formation is directly linked to the roasting process, where the Maillard reaction is predominant. While frequently detected, specific quantitative data in commercial coffee products remains limited in publicly available literature.

-

Roasted Almonds: Similar to coffee, the roasting of almonds induces the formation of this compound, which is a key contributor to the roasted almond flavor profile.[7][8]

Cooked Meats:

-

Beef and Other Meats: this compound is classified as a heterocyclic aromatic amine (HAA), a group of compounds that can form in muscle meats during high-temperature cooking methods such as frying, grilling, and barbecuing.[9][10] While numerous studies have quantified other HAAs like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) due to their mutagenic properties, specific quantitative data for this compound is less common.[9][11]

Quantitative Data

The available quantitative data for this compound in food products is sparse. Many studies confirm its presence but do not report absolute concentrations. The following table summarizes the available data; however, it is important to note the limited number of studies providing specific quantification.

| Food Product | Concentration (ng/g) | Analytical Method | Reference |

| Beef Flavors | 7.2 - 21.2 (for MeIQx, a related quinoxaline) | HPLC | [12] |

| Fried Beef | Up to 8.2 (for MeIQx) | HPLC | [9] |

| Fast-Food Meats | ≤ 1 (total of MeIQx, PhIP, and DiMeIQx) | HPLC | [11] |

Note: The data presented for MeIQx, a structurally related quinoxaline (B1680401), is included to provide context on the potential concentration range of similar compounds in cooked meats. Direct quantitative data for this compound in these matrices was not found in the reviewed literature.

Formation Pathway

The primary mechanism for the formation of this compound in food is the Maillard reaction.[3][4] This complex cascade of reactions begins with the condensation of a reducing sugar and an amino acid.

The following diagram illustrates a generalized pathway for the formation of quinoxalines during the Maillard reaction.

Experimental Protocols

The analysis of this compound in food matrices typically involves extraction of the volatile and semi-volatile compounds followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.[13][14]

HS-SPME-GC-MS Analysis of this compound in Roasted Coffee

This protocol is a composite of methodologies described in the literature for the analysis of volatile compounds in coffee.[13][15]

1. Sample Preparation:

- Grind roasted coffee beans to a uniform particle size.

- Weigh 1-2 g of ground coffee into a 20 mL headspace vial.

- Add a saturated NaCl solution (approximately 5 mL) to enhance the release of volatile compounds.

- Add a known amount of an appropriate internal standard (e.g., deuterated pyrazine (B50134) derivative) for quantification.

- Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Equilibrate the sample vial at a constant temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.

- Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injection: Thermally desorb the trapped analytes from the SPME fiber in the hot GC injection port (e.g., 250°C) in splitless mode.

- GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp to 150°C at 3°C/minute.

- Ramp to 250°C at 10°C/minute, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-350.

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

4. Data Analysis:

- Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

- Quantify the concentration based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with standard solutions.

The following diagram illustrates the general workflow for the analysis of this compound in a food matrix.

Conclusion

This compound is a naturally occurring compound in many thermally processed foods, contributing to their desirable flavor profiles. Its formation is intrinsically linked to the Maillard reaction. While its presence is well-documented, there is a notable lack of comprehensive quantitative data across different food categories. The analytical methodologies, particularly HS-SPME-GC-MS, are well-established for its detection. Further research is warranted to establish a more complete database of its concentration in a wider range of food products to better assess dietary exposure and understand its full impact on food quality and safety.

References

- 1. Exploring Formation and Control of Hazards in Thermal Processing for Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the cancerogenic heterocyclic aromatic amines in fried meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maillard reaction - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0033178) [hmdb.ca]

- 6. Showing Compound this compound (FDB011188) - FooDB [foodb.ca]

- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 8. almonds.org [almonds.org]

- 9. Heterocyclic amine content in beef cooked by different methods to varying degrees of doneness and gravy made from meat drippings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterocyclic amine content in fast-food meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heterocyclic aromatic amine content of selected beef flavors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. agilent.com [agilent.com]

- 15. japsonline.com [japsonline.com]

The Multifaceted Biological Activities of Quoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline (B1680401) scaffold, a privileged heterocyclic motif composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has emerged as a cornerstone in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have established this class of compounds as a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a detailed focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antidepressant properties. This document serves as a resource for researchers and drug development professionals, offering structured quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, frequently involving the inhibition of crucial signaling pathways that govern cell proliferation, survival, and metastasis. A primary mode of action is the inhibition of protein kinases, which are often dysregulated in cancer.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various quinoxaline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [1] |

| Compound XVa | HCT116 (Colon) | 4.4 | [1] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [1] |

| Compound IV | PC-3 (Prostate) | 2.11 | [2] |

| Compound III | PC-3 (Prostate) | 4.11 | [2] |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [3] |

| Benzo[g]quinoxaline 9 | MCF-7 (Breast) | 8.84 | [3] |

| Compound 8b | HepG-2 (Liver) | 2.36 | [4] |

| Compound 10c | HepG-2 (Liver) | 1.14 | [4] |

Key Signaling Pathway: c-Met Signaling

Several quinoxaline derivatives exert their anticancer effects by inhibiting the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The HGF/c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility, and its aberrant activation is implicated in numerous cancers.[5]

Caption: The HGF/c-Met signaling pathway and the inhibitory action of quinoxaline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[7]

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[8]

-